molecular formula C21H19N5O3 B215554 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide

2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide

Cat. No. B215554
M. Wt: 389.4 g/mol
InChI Key: OPVUCDSKUZQGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide, also known as BMK120, is a small molecule inhibitor of the pan-class I phosphatidylinositol 3-kinase (PI3K) family. It is an orally available drug that has been developed for the treatment of cancer and other diseases.

Mechanism of Action

2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide inhibits the activity of the PI3K family of enzymes, which play a critical role in cell growth, proliferation, and survival. By inhibiting PI3K, 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide reduces the activity of downstream signaling pathways, such as AKT/mTOR, which are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce angiogenesis (the formation of new blood vessels). It has also been shown to modulate the immune system, leading to enhanced anti-tumor immunity.

Advantages and Limitations for Lab Experiments

2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide is a potent and selective inhibitor of PI3K, making it a valuable tool for studying the role of PI3K signaling in cancer and other diseases. However, like all drugs, 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide has limitations in terms of toxicity, bioavailability, and pharmacokinetics, which must be taken into account when designing experiments.

Future Directions

There are several future directions for research on 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide. One area of interest is the development of combination therapies that incorporate 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide with other drugs or treatments. Another area of interest is the identification of biomarkers that can predict response to 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide treatment. Finally, there is a need for further investigation into the potential use of 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide in other diseases beyond cancer.

Synthesis Methods

2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis involves the reaction of 2-amino-6-methylpyrimidine-4,5-dione with 2-chloro-4,6-dimethylpyrimidine-5-carboxylic acid, followed by the reaction of the resulting intermediate with 2-methoxyphenylamine and 2-aminobenzoxazole. The final product is obtained after purification and isolation.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated efficacy in preclinical cancer models. 2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide has also been investigated for its potential use in the treatment of other diseases, such as neurological disorders and autoimmune diseases.

properties

Product Name

2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-N-(2-methoxyphenyl)-4,6-dimethylpyrimidine-5-carboxamide

InChI

InChI=1S/C21H19N5O3/c1-12-18(19(27)24-14-8-4-6-10-16(14)28-3)13(2)23-20(22-12)26-21-25-15-9-5-7-11-17(15)29-21/h4-11H,1-3H3,(H,24,27)(H,22,23,25,26)

InChI Key

OPVUCDSKUZQGQZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)NC4=CC=CC=C4OC

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=NC3=CC=CC=C3O2)C)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.